7-Hydroxynalidixic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

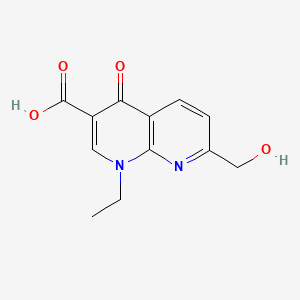

Hydroxynalidixic acid, also known as hydroxynalidixate, belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. Naphthyridine carboxylic acids and derivatives are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group. Hydroxynalidixic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Hydroxynalidixic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxynalidixic acid is primarily located in the cytoplasm.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Antibacterial Activity

Pharmacokinetics

Research indicates that 7-hydroxynalidixic acid is rapidly absorbed and excreted following administration of nalidixic acid. A study demonstrated that after oral doses, both nalidixic acid and its hydroxylated form reached concentrations significantly above the minimum inhibitory concentration for bacteria within hours . The elimination half-life of this compound was found to be approximately 6 to 7 hours, suggesting efficient metabolism and clearance from the body .

Antibacterial Synergy

Recent studies have highlighted the synergistic interaction between nalidixic acid (and by extension, its metabolites like this compound) and other antibiotics such as tetracycline. This combination has shown enhanced effectiveness against multi-drug resistant strains of Acinetobacter baumannii and Escherichia coli in vitro and in vivo, indicating a potential strategy for overcoming antibiotic resistance . The mechanisms behind this synergy include membrane damage caused by higher concentrations of nalidixic acid, which may enhance the efficacy of co-administered antibiotics .

Potential in Cosmetic Formulations

This compound has also been explored for its applications in cosmetic formulations. Its properties as an antimicrobial agent make it a candidate for inclusion in products aimed at skin health. The compound's ability to inhibit bacterial growth can potentially enhance the safety and efficacy of topical formulations, particularly those designed for acne treatment or other skin conditions where bacterial proliferation is a concern .

Cancer Treatment Research

Recent studies have investigated the repositioning of nalidixic acid through lanthanide complexation to enhance its cytotoxic effects against cancer cell lines. The complexes formed with lanthanides displayed significant activity against specific cancer cell lines such as LoVo (human colon cancer), with lower IC50 values than traditional chemotherapeutics like cisplatin . The binding affinity of these complexes to DNA and proteins suggests that this compound could play a role in targeted cancer therapies, enhancing drug delivery systems through improved binding characteristics .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmacokinetics | Rapid absorption and excretion; effective antibacterial concentrations achieved post-administration. |

| Antibacterial Synergy | Enhances effectiveness when combined with tetracycline against resistant bacterial strains. |

| Cosmetic Formulations | Potential use as an antimicrobial agent in topical applications for skin health. |

| Cancer Treatment Research | Lanthanide complexes show enhanced cytotoxicity against cancer cell lines; potential for targeted therapies. |

Eigenschaften

CAS-Nummer |

3759-18-0 |

|---|---|

Molekularformel |

C12H12N2O4 |

Molekulargewicht |

248.23 g/mol |

IUPAC-Name |

1-ethyl-7-(hydroxymethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O4/c1-2-14-5-9(12(17)18)10(16)8-4-3-7(6-15)13-11(8)14/h3-5,15H,2,6H2,1H3,(H,17,18) |

InChI-Schlüssel |

FRJDYPGZHOEEKU-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |

Kanonische SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |

Key on ui other cas no. |

3759-18-0 |

Synonyme |

7-(hydroxymethyl)nalidixic acid 7-hydroxymethylnalidixic acid 7-hydroxynalidixic acid 7-hydroxynalidixic acid, monosodium salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.